molecular formula C15H20N4O B2552766 2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide CAS No. 2097896-27-8

2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide

Cat. No.: B2552766
CAS No.: 2097896-27-8
M. Wt: 272.352
InChI Key: VHFVOYYVFRGKCM-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide is a complex organic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various alkylating agents, bases, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-{[2-(1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
  • 2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-3-yl)pyridin-4-yl]methyl}propanamide

Uniqueness

2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-11-5-6-16-13(7-11)12-9-18-19(4)10-12/h5-7,9-10H,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFVOYYVFRGKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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